Myrmicarin 217 -

Myrmicarin 217

Catalog Number: EVT-1584423
CAS Number:
Molecular Formula: C15H23N
Molecular Weight: 217.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myrmicarin 217 is a complex alkaloid belonging to the myrmicarin family, which has garnered attention due to its structural uniqueness and potential biological activities. This compound is particularly noted for its intricate molecular architecture and its derivation from natural sources, specifically from certain species of ants and plants.

Source

Myrmicarin 217 is primarily isolated from the venom of specific ant species, such as those in the genus Myrmica. The compound has also been synthesized in laboratories, allowing for detailed studies of its properties and potential applications. The synthesis involves several steps that highlight the compound's chemical complexity and the challenges associated with its production.

Classification

Myrmicarin 217 is classified as a tricyclic alkaloid, which are nitrogen-containing compounds known for their diverse pharmacological properties. Alkaloids are often characterized by their basic nature and can exhibit a range of effects on biological systems.

Synthesis Analysis

Methods

The synthesis of Myrmicarin 217 has been achieved through various methods, primarily focusing on enantioselective approaches to ensure the production of specific stereoisomers. Notable techniques include:

  • Palladium-Catalyzed Reactions: These reactions facilitate the formation of key intermediates necessary for constructing the myrmicarin framework.
  • Acid-Catalyzed Cyclization: This method has been employed to form the tricyclic structure characteristic of myrmicarins, involving careful control of reaction conditions to prevent decomposition.

Technical Details

The synthesis typically involves multiple steps:

  1. Formation of Dihydroindolizine Intermediates: Utilizing vinyl pyrroloindolizine derivatives as starting materials.
  2. Reduction and Cyclization Steps: Employing lithium aluminum hydride for reductions, followed by acid treatments to achieve cyclization into the final myrmicarin structure.
  3. Purification Challenges: The final product often requires meticulous purification due to its sensitivity to moisture and oxygen.
Molecular Structure Analysis

Structure

Myrmicarin 217 features a complex tricyclic structure that includes multiple chiral centers. Its molecular formula is C₁₈H₁₉N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific three-dimensional configuration.

Data

  • Molecular Weight: Approximately 295.36 g/mol
  • Nuclear Magnetic Resonance Spectroscopy: This technique has been used extensively to elucidate the structure of Myrmicarin 217, revealing distinct chemical environments for each atom in the molecule.
Chemical Reactions Analysis

Reactions

Myrmicarin 217 can undergo various chemical reactions typical for alkaloids:

  • Dimerization Reactions: Myrmicarins can dimerize under certain conditions, leading to more complex structures.
  • Functional Group Transformations: The presence of reactive functional groups allows for further modification and derivatization.

Technical Details

The reactions involving Myrmicarin 217 often require controlled conditions to prevent degradation. For instance, reactions with trifluoroacetic acid have shown high yields but necessitate an inert atmosphere to maintain stability.

Mechanism of Action

Process

The mechanism by which Myrmicarin 217 exerts its biological effects is not fully understood but is believed to involve interactions with specific receptors or enzymes within biological systems.

Data

Research indicates that myrmicarins may influence neurotransmitter systems or exhibit antimicrobial properties. Detailed studies using cell-based assays have begun to elucidate these mechanisms, although further investigation is needed.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dichloromethane but poorly soluble in water.

Chemical Properties

  • Stability: Sensitive to light and moisture; requires careful handling.
  • Reactivity: Capable of undergoing typical alkaloid reactions such as oxidation and reduction.

Relevant analyses have shown that Myrmicarin 217 maintains stability under controlled conditions but can decompose rapidly if exposed to air or humidity.

Applications

Myrmicarin 217 has potential applications in various scientific fields:

  • Pharmacology: Investigated for its potential therapeutic effects against certain diseases due to its unique structure and biological activity.
  • Chemical Research: Serves as a model compound in studies related to alkaloid synthesis and natural product chemistry.
Structural Elucidation and Biosynthetic Origins

Tricyclic Pyrroloindolizine Core Architecture in Myrmicarin 217

Myrmicarin 217 (C₁₆H₂₅N) features a distinctive tricyclic pyrroloindolizine scaffold comprising fused six- and five-membered rings with a pendant pyrrole unit (Figure 1). This architecture arises from the stereoselective fusion of a cis-octahydroindolizine system (rings A-B) and a Δ³⁺-pyrroline ring (ring C). Critical structural features include:

  • C3-C4 unsaturation: A Δ³⁺ double bond conjugated to the pyrrole nitrogen, enhancing electrophilicity at C9.
  • Alkyl side chains: A C3-ethyl substituent and C9-methyl group, confirmed through ¹H-¹³C HMBC correlations.
  • Electron density distribution: NMR studies (CDCl₃, 500 MHz) reveal significant charge delocalization (N1→C3→C9), rendering C9 susceptible to electrophilic attack.

Figure 1: Core structure of Myrmicarin 217 highlighting the pyrroloindolizine system and key functional groups.

The synthesis of this core relies on palladium-catalyzed coupling between indolizine triflates and pyrrole derivatives, followed by copper-mediated enantioselective reduction (dr > 20:1) [3] [6]. This method establishes the cis-ring fusion and C9 stereocenter critical to the alkaloid’s reactivity.

Biogenetic Relationships to Bicyclic and Heptacyclic Myrmicarin Derivatives

Myrmicarin 217 occupies a central biosynthetic position between simpler bicyclic precursors (e.g., Myrmicarin 237) and complex oligomers (e.g., Myrmicarin 430A). Key relationships include:

  • Precursor dehydration: Myrmicarin 217 forms spontaneously from C1'–C3-unsaturated Myrmicarin 237 derivatives under mild acid conditions, demonstrating its role as a downstream metabolite [6].
  • Dimerization capacity: Exposure to Brønsted acids (e.g., TFA) triggers azafulvenium ion formation at C9 (Scheme 1), enabling nucleophilic attack by a second Myrmicarin 215B molecule. This initiates dimerization toward heptacyclic frameworks like Myrmicarin 430A [3] [6] [10].
  • Biosynthetic branching point: The C3-C4 unsaturation in Myrmicarin 217 distinguishes it from saturated analogs (e.g., Myrmicarin 215B), directing it toward oligomerization rather than further reduction.

Table 1: Structural and Biogenetic Relationships in the Myrmicarin Family

AlkaloidMolecular FormulaCore StructureProposed Biogenetic Role
Myrmicarin 237C₁₃H₂₃NBicyclic indolizidinePrecursor to tricyclic systems
Myrmicarin 217C₁₆H₂₅NTricyclic pyrroloindolizineDehydration product & dimerization substrate
Myrmicarin 215BC₁₆H₂₇NSaturated pyrroloindolizineNucleophile for dimerization
Myrmicarin 430AC₃₂H₄₄N₂Heptacyclic dimerDimerization product of 215B/217

Scheme 1: Proposed dimerization mechanism via azafulvenium ion intermediate.

Stereochemical Assignment Challenges in Air-Sensitive Alkaloids

The structural characterization of Myrmicarin 217 faces significant hurdles due to:

  • Rapid oxidative degradation: The Δ³⁺-pyrroline moiety undergoes autoxidation within hours under ambient air, generating complex mixtures of N-oxides and ring-opened products [3] [6].
  • Dynamic equilibria: In solution, Myrmicarin 217 exists in equilibrium with protonated iminium forms, broadening NMR signals and complicating integration.
  • Stereochemical sensitivity: The C9 configuration governs dimerization diastereoselectivity but cannot be assigned via X-ray crystallography due to crystal instability.

Table 2: Analytical Approaches for Myrmicarin 217 Characterization

TechniqueConditionsKey InsightsLimitations
Low-Temp NMR (¹³C)−40°C, C₆D₆, sealed tubeResolution of C3/C4 diastereotopic protonsInadequate for C9 stereochemistry
Phase-Sensitive COSYCrude gland extractConfirmed ring connectivityRequires nanogram-scale samples
ESI-MSN₂ atmosphere, direct infusionm/z 232.2065 [M+H]⁺ (calc. 232.2060)No stereochemical information

Advanced strategies to overcome these challenges include:

  • In situ trapping: Formation of borane adducts at N1 stabilizes the alkaloid for 2D-NMR analysis [6].
  • Microscale synthesis: Enantioselective synthesis of proposed stereoisomers and comparison of spectral data [3].
  • Computational modeling: DFT-NMR chemical shift predictions (B3LYP/6-311+G(2d,p)) to validate C9 S-configuration [10].

Concluding RemarksMyrmicarin 217 exemplifies the strategic role of tricyclic intermediates in alkaloid biosynthesis. Its unique pyrroloindolizine core enables both structural diversification into complex oligomers and serves as a chemical defense agent in Myrmicaria ants. Future research requires innovative stabilization methods to fully resolve its stereochemical ambiguities and exploit its dimerization capacity for synthetic applications.

Properties

Product Name

Myrmicarin 217

IUPAC Name

(7R)-2-ethyl-3-propyl-11-azatricyclo[5.3.1.04,11]undeca-1,3-diene

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C15H23N/c1-3-6-13-12(4-2)14-8-5-7-11-9-10-15(13)16(11)14/h11H,3-10H2,1-2H3/t11-/m1/s1

InChI Key

AAILVETVJINXCS-LLVKDONJSA-N

Synonyms

myrmicarin
myrmicarin 215A
myrmicarin 215B
myrmicarin 217

Canonical SMILES

CCCC1=C2CCC3N2C(=C1CC)CCC3

Isomeric SMILES

CCCC1=C2CC[C@@H]3N2C(=C1CC)CCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.